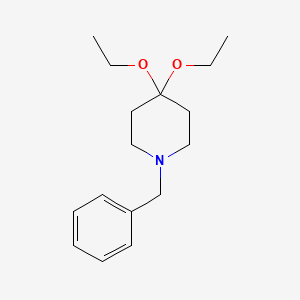

1-Benzyl-4,4-diethoxypiperidine

Overview

Description

1-Benzyl-4,4-diethoxypiperidine (1-Bz-4,4-DEP) is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a member of the piperidine class of compounds, which are used as intermediates in the synthesis of a number of drugs. 1-Bz-4,4-DEP has been found to have a number of biochemical and physiological effects, making it a useful tool in the laboratory.

Scientific Research Applications

Synthesis of 3-Aminopiperidines

1-Benzyl-4,4-diethoxypiperidine has been used in the synthesis of 3-aminopiperidines, which are potential substance P antagonists. This synthesis method involves a KOEt treatment of the tosylate of corresponding oximes (Neber rearrangement) (Diez et al., 1995).

Dopamine Transporter Inhibition

Research on N-benzylpiperidine analogues of this compound has shown that these compounds can selectively bind to the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These findings are significant for the development of treatments targeting neurotransmitter systems (Greiner et al., 2003).

Radical Polymerization Applications

In the field of polymer chemistry, benzyl (diethoxyphosphoryl)dithioformate, a derivative of this compound, has been utilized in the radical polymerization of styrene. This compound has shown efficacy in controlling polymerization, contributing to the development of polymers with specific characteristics (Alberti et al., 2003).

Antihypertensive Activity

Compounds derived from this compound have been evaluated for their potential antihypertensive activity. These compounds include derivatives like spiropiperidines, which have shown promising results in this therapeutic area (Takai et al., 1985).

Nucleophilic Substitution Reactions

In organic synthesis, this compound derivatives have been key substrates for nucleophilic substitution reactions. These reactions are crucial for the synthesis of various pharmacologically active compounds (Okitsu et al., 2001).

Mechanism of Action

Target of Action

The primary targets of 1-Benzyl-4,4-diethoxypiperidine are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition. Inhibition of these enzymes can increase the concentration of acetylcholine in the brain, potentially improving cognitive function .

Mode of Action

This compound interacts with its targets (AChE and BuChE) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increased concentration of this neurotransmitter in the brain

Biochemical Pathways

By inhibiting AChE and BuChE, this compound affects the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine. By preventing the breakdown of acetylcholine, this compound can enhance cholinergic transmission, which is crucial for memory and cognition .

Result of Action

The inhibition of AChE and BuChE by this compound leads to an increase in acetylcholine levels in the brain . This can potentially improve cognitive function, particularly in conditions like Alzheimer’s disease, where a decrease in acetylcholine is observed .

properties

IUPAC Name |

1-benzyl-4,4-diethoxypiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-3-18-16(19-4-2)10-12-17(13-11-16)14-15-8-6-5-7-9-15/h5-9H,3-4,10-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWIVGCTGYSXRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCN(CC1)CC2=CC=CC=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2911002.png)

![2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetamide](/img/structure/B2911008.png)

![2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2911012.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-2-ethoxyethanone](/img/structure/B2911016.png)

![6-Oxaspiro[4.5]decan-10-one](/img/structure/B2911019.png)